1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene
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Overview
Description
1-p-Tolyl-1-bromo-2,2-diphenylethene is an organic compound with the molecular formula C21H17Br. This compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a p-tolyl group and two phenyl groups. It is a derivative of stilbene, a compound known for its applications in various fields including material science and pharmaceuticals .
Preparation Methods
The synthesis of 1-p-Tolyl-1-bromo-2,2-diphenylethene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2-diphenylethene (stilbene) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and may require a temperature-controlled environment to ensure the selective bromination at the desired position.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-p-Tolyl-1-bromo-2,2-diphenylethene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction:
Elimination Reactions: This compound can participate in elimination reactions to form alkenes, depending on the reaction conditions and the presence of suitable bases.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium tert-butoxide. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-p-Tolyl-1-bromo-2,2-diphenylethene has several applications in scientific research:
Pharmaceuticals: Derivatives of stilbene, including this compound, are studied for their potential biological activities, such as anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the formation of new carbon-carbon bonds through coupling reactions.
Mechanism of Action
The mechanism by which 1-p-Tolyl-1-bromo-2,2-diphenylethene exerts its effects is primarily through its reactivity in chemical synthesis. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds. In coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the boronic acid to the carbon atom bearing the bromine, forming a new carbon-carbon bond .
Comparison with Similar Compounds
1-p-Tolyl-1-bromo-2,2-diphenylethene can be compared to other brominated stilbene derivatives and similar compounds:
1-Bromo-2,2-diphenylethene: Lacks the p-tolyl group, which may affect its reactivity and applications.
1,2-Dibromo-1,2-diphenylethane: Contains two bromine atoms, leading to different reactivity and potential for forming different products in elimination reactions.
1,1,2,2-Tetraphenylethene: A related compound with four phenyl groups, used in similar applications but with different electronic properties.
The uniqueness of 1-p-Tolyl-1-bromo-2,2-diphenylethene lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
83248-27-5 |
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Molecular Formula |
C21H17Br |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-(1-bromo-2,2-diphenylethenyl)-4-methylbenzene |
InChI |
InChI=1S/C21H17Br/c1-16-12-14-19(15-13-16)21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
UPWLOXPIRWMCRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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